1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of an ortho-diamine with a carboxylic acid derivative to form the benzodiazole core.
Bromination: The benzodiazole core is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Aminomethylation: The brominated benzodiazole is subsequently reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 2-position.
Formation of the Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Condensation Reactions: The aminomethyl group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substituted Benzodiazoles: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states, potentially leading to different pharmacological properties.
Schiff Bases: Formed by the reaction of the aminomethyl group with carbonyl compounds.
Scientific Research Applications
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-microbial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes or receptors, modulating their activity. The aminomethyl group may enhance the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Chloro-1H-1,3-benzodiazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
1-(4-Methyl-1H-1,3-benzodiazol-2-yl)methanamine: The presence of a methyl group can affect its reactivity and pharmacological profile.
Uniqueness: 1-(4-Bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This can lead to distinct biological activities and applications.
Properties
CAS No. |
2757999-68-9 |
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Molecular Formula |
C8H10BrCl2N3 |
Molecular Weight |
298.99 g/mol |
IUPAC Name |
(4-bromo-1H-benzimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H8BrN3.2ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H |
InChI Key |
SCCHZLMZMLHSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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